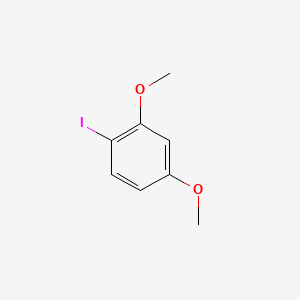

2,4-Dimethoxyiodobenzene

描述

Historical Context of Aryl Halide Reactivity in Organic Synthesis

The study of aryl halides has been a cornerstone of organic chemistry, with their reactivity initially perceived as limited compared to their aliphatic counterparts. Early investigations primarily focused on nucleophilic aromatic substitution, which often required harsh reaction conditions. A significant breakthrough came with the advent of transition metal-catalyzed cross-coupling reactions, which revolutionized the use of aryl halides in constructing complex organic molecules. nobelprize.org

Evolution of Synthetic Strategies for Aryl Iodides

Historically, the synthesis of aryl iodides often involved direct iodination of aromatic rings using molecular iodine, sometimes in the presence of an oxidizing agent. acs.org Another classical approach is the Sandmeyer reaction, which utilizes diazonium salts derived from aromatic amines. acs.orgpku.edu.cn While effective, these methods can have limitations regarding substrate scope and functional group tolerance.

Modern synthetic strategies have expanded the toolkit for preparing aryl iodides. These include:

Direct C-H iodination: This approach has gained prominence as it avoids the need for pre-functionalized starting materials. chinesechemsoc.org

Halogen exchange reactions: The Finkelstein reaction, for instance, can be used to convert other aryl halides to aryl iodides, although it's less common for aryl systems than for alkyl halides. calibrechem.com

From arylhydrazines: A metal- and base-free method has been developed for the synthesis of aryl iodides from arylhydrazine hydrochlorides and iodine. acs.org

These advancements have made a wider array of substituted aryl iodides readily accessible for synthetic applications.

Role of Aryl Iodides in Modern Organic Chemistry

Aryl iodides are highly valued in modern organic chemistry primarily due to the reactivity of the C-I bond. The relatively low bond dissociation energy of the carbon-iodine bond makes aryl iodides excellent substrates for a variety of transformations, most notably:

Cross-coupling reactions: Aryl iodides are premier coupling partners in numerous palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nobelprize.orgontosight.aiuwindsor.ca These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules, including pharmaceuticals and materials. iitk.ac.inontosight.ai

Formation of organometallic reagents: Aryl iodides readily react with metals like magnesium to form Grignard reagents or with lithium to form organolithium species. wikipedia.org These reagents are powerful nucleophiles used to create new carbon-carbon bonds.

Radical reactions: The C-I bond can be cleaved to generate aryl radicals, which are versatile intermediates in various synthetic transformations. rsc.orgnih.gov

Significance of Dimethoxy-Substituted Aryl Systems in Synthetic Transformations

The presence of methoxy (B1213986) groups on an aromatic ring significantly influences its chemical behavior. In dimethoxy-substituted systems, these effects are amplified and can be strategically exploited in organic synthesis.

Electronic Effects of Methoxy Groups on Aryl Reactivity

The methoxy group (-OCH3) exerts a dual electronic effect on the aromatic ring:

Resonance Effect: The oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. vaia.com This electron donation increases the electron density of the ring, particularly at the ortho and para positions. orgosolver.comlibretexts.org This makes the ring more susceptible to electrophilic attack and is known as an activating effect. libretexts.org

Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. vaia.comviu.ca This is a deactivating effect.

Steric Considerations in Substituted Dimethoxybenzene Derivatives

The size of the methoxy groups can influence the regioselectivity of reactions. When two methoxy groups are present on a benzene ring, their bulk can hinder the approach of reactants to the adjacent positions. masterorganicchemistry.com For example, in m-dimethoxybenzene, while the positions ortho to both methoxy groups are electronically activated, they are also sterically hindered. masterorganicchemistry.com This steric hindrance can direct incoming groups to less crowded positions. The degree of steric hindrance can also be influenced by the size of the incoming electrophile. masterorganicchemistry.com

Overview of Research Trajectories Involving 2,4-Dimethoxyiodobenzene

This compound, a derivative of iodobenzene (B50100) with two methoxy groups at the 2 and 4 positions, has emerged as a valuable building block in synthetic organic chemistry. ontosight.ai Its chemical formula is C8H9IO2. ontosight.ainist.gov

Synthesis: The typical synthesis of this compound involves the electrophilic iodination of 1,3-dimethoxybenzene (B93181). The electron-donating methoxy groups activate the benzene ring, facilitating the introduction of the iodine atom. ontosight.ai One reported method involves the iodination of 1,3-dimethoxybenzene in the presence of mercury(II) oxide. bme.hu High-yielding preparations have also been described, for instance, a 98% yield was obtained by reacting 2,6-dimethoxyphenetole with iodine in acetonitrile. google.com

Reactivity and Applications: The utility of this compound lies in its role as a precursor for more complex molecules. ontosight.ai It is a common substrate in various cross-coupling reactions, including:

Suzuki-Miyaura reactions: This allows for the formation of carbon-carbon bonds by coupling with boronic acids. ontosight.ai

Copper-catalyzed cross-coupling: It has been used in copper-catalyzed reactions, for example, in the arylation of 3,5-difluoronitrobenzene. nih.gov

Synthesis of natural products: It has been employed as a key intermediate in the synthesis of natural products like balsoxin. scispace.com

Formation of organozinc reagents: It can be converted to 2,4-dimethoxyphenylzinc iodide, a useful reagent in organic synthesis. smolecule.com

The presence of the two methoxy groups and the iodine atom provides a unique combination of reactivity, making this compound a versatile tool for the construction of a wide range of organic compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-iodo-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUYJCKEORTAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174442 | |

| Record name | 2,4-Dimethoxyiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20469-63-0 | |

| Record name | 1-Iodo-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20469-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxyiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020469630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20469-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxyiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethoxyiodobenzene and Its Advanced Precursors

Regioselective Iodination Strategies of Dimethoxybenzene Derivatives

The direct introduction of an iodine atom onto a dimethoxybenzene scaffold requires precise control of regioselectivity. The following subsections detail established and novel methods for achieving this transformation.

Oxidative Iodination Protocols for 1,3-Dimethoxybenzene (B93181) to 2,4-Dimethoxyiodobenzene

Oxidative iodination of 1,3-dimethoxybenzene is a direct and efficient method for the synthesis of this compound. This electrophilic aromatic substitution is facilitated by the electron-donating nature of the methoxy (B1213986) groups, which activate the aromatic ring. The reaction typically proceeds by activating elemental iodine with an oxidizing agent.

One effective method involves the use of iodine in the presence of an oxidant. For instance, the iodination of 1,3-dimethoxybenzene can be accomplished in an hour with 90% conversion to the desired this compound. nih.gov Another approach utilizes a system of potassium iodide (KI) and 30% hydrogen peroxide (H₂O₂) in methanol (B129727) with a strong acid, which allows for the selective and efficient oxidative iodination of electron-rich arenes. organic-chemistry.org Research has shown that treating 1,3-dimethoxybenzene with 0.5 molar equivalents of an iodine/30% aqueous H₂O₂ reagent system at 45°C for 5 hours, without an organic solvent, results in a 92% conversion to 4-iodo-1,3-dimethoxybenzene. researchgate.net

The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and yield. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid has been used for the regioselective iodination of various methoxy-substituted aromatic compounds under mild conditions, resulting in excellent yields and short reaction times. organic-chemistry.org

| Reagent System | Substrate | Product | Conditions | Yield/Conversion | Reference |

| I₂ / Oxidant | 1,3-Dimethoxybenzene | This compound | 1 hour | 90% Conversion | nih.gov |

| KI / 30% H₂O₂ / Strong Acid | Electron-Rich Arenes | Iodoarenes | Methanol | Efficient | organic-chemistry.org |

| I₂ / 30% aq. H₂O₂ (0.5 equiv) | 1,3-Dimethoxybenzene | 4-Iodo-1,3-dimethoxybenzene | 45°C, 5 hours, solvent-free | 92% Conversion | researchgate.net |

| N-Iodosuccinimide / Trifluoroacetic Acid (cat.) | Methoxy-substituted aromatics | Iodo-aromatics | Mild conditions | Excellent | organic-chemistry.org |

Transition-Metal-Free Decarboxylative Iodination Approaches for Electron-Rich Aryl Carboxylic Acids

Aryl iodides are valuable synthetic intermediates, and their preparation from readily available benzoic acids is of great interest. nih.govnih.gov A noteworthy transition-metal-free decarboxylative iodination method utilizes iodine (I₂) to convert electron-rich aryl carboxylic acids into their corresponding aryl iodides. nih.govnih.gov This reaction is scalable and has been thoroughly examined for its scope and robustness. nih.govnih.gov

The process is particularly effective for ortho-substituted benzoic acids. For example, 2-methoxybenzoic acid undergoes decarboxylative iodination in high yield at 100°C with 3.0 equivalents of I₂. acs.org In contrast, the para-isomer, 4-methoxybenzoic acid, requires 4.0 equivalents of I₂ under the same conditions to achieve a high yield. acs.org This suggests a subtle ortho effect that makes the 2-methoxy-substituted acid slightly more susceptible to decarboxylation under these conditions. acs.org Mechanistic studies, including DFT calculations, indicate that this reaction does not follow a radical pathway, which distinguishes it from classic Hunsdiecker-type reactions. nih.govnih.gov

Microwave-assisted decarboxylative iodination has also been explored, using a silver carbonate catalyst and potassium persulfate as an oxidant. mdpi.com This method has been successfully applied to various aromatic carboxylic acids, including polysubstituted ones like 3-bromo-4-fluorobenzoic acid and 4,5-dimethoxy-2-nitrobenzoic acid, to produce aryl iodides in good yields. mdpi.com

| Starting Material | Reagents | Product | Key Findings | Reference |

| 2-Methoxybenzoic acid | I₂ (3.0 equiv) | 2-Iodoanisole | High yield at 100°C. acs.org | acs.org |

| 4-Methoxybenzoic acid | I₂ (4.0 equiv) | 4-Iodoanisole | High yield at 100°C, requires more I₂ than the ortho-isomer. acs.org | acs.org |

| Ortho-bromo benzoic acid | Ag₂CO₃ (15 mol%), K₂S₂O₈ (2 equiv), I₂ (2 equiv) | 1-Iodo-2-bromobenzene | 76% yield under microwave heating at 130°C for 30 min. mdpi.com | mdpi.com |

| 3-Bromo-4-fluorobenzoic acid | Ag₂CO₃, K₂S₂O₈, I₂ | 1-Bromo-2-fluoro-5-iodobenzene | Good yield via microwave-assisted decarboxylative iodination. mdpi.com | mdpi.com |

| 4,5-Dimethoxy-2-nitrobenzoic acid | Ag₂CO₃, K₂S₂O₈, I₂ | 1,2-Dimethoxy-4-iodo-5-nitrobenzene | Good yield via microwave-assisted decarboxylative iodination. mdpi.com | mdpi.com |

Metal-Free Conversion of Anilines to Aryl Iodides

A metal-free, one-pot synthesis of aryl iodides from anilines has been developed as a convenient alternative to the classic Sandmeyer reaction. nih.govorganic-chemistry.org This method involves halogen abstraction from diiodomethane (B129776) and does not require the isolation of diazonium salts. nih.govorganic-chemistry.org The reaction is characterized by short reaction times, a simple workup procedure, and insensitivity to moisture and air. nih.govorganic-chemistry.org

The transformation proceeds via a one-electron transfer mechanism, supported by DFT calculations suggesting an SRN1 pathway. nih.gov This approach is applicable to a range of anilines, providing moderate to excellent yields of the corresponding aryl iodides. nih.gov

Advanced Synthetic Routes to Related Iodinated Aromatic Compounds

Beyond the direct iodination of dimethoxybenzene, other synthetic strategies provide access to iodinated aromatic compounds that can serve as precursors or derivatives.

Sandmeyer Reaction for Iodinated Intermediates

The Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl diazonium salts, which are typically generated from aryl amines. wikipedia.orggeeksforgeeks.orgopenochem.org This reaction utilizes copper(I) salts as catalysts and is an example of a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orgopenochem.org The mechanism involves a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The aryl radical then reacts with a halide to form the aryl halide, regenerating the copper(I) catalyst. wikipedia.org

While the classic Sandmeyer reaction is most commonly used for chlorination and bromination, it can be adapted for iodination. wikipedia.orgbyjus.com The synthesis of iodoarenes via this route often uses diiodomethane as the solvent. wikipedia.org The versatility of the Sandmeyer reaction makes it a powerful tool in aromatic chemistry, allowing for transformations that are not easily achievable through direct electrophilic substitution. byjus.com

Copper-Catalyzed Ullmann-Type Coupling for Aryl Malonates from Aryl Iodides

The Ullmann reaction and its variations are copper-catalyzed cross-coupling reactions that are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgrsc.org A modern application of this chemistry is the copper-catalyzed Ullmann-type coupling of aryl iodides with malonates. organic-chemistry.org This reaction provides access to α-aryl esters, which are important intermediates in pharmaceutical synthesis. organic-chemistry.org

A recent development in this area is a high-efficiency, practical method for the cross-coupling of aryl halides with malonates using a low loading of a copper(I) chloride catalyst and a specific oxalamide ligand in a green solvent. organic-chemistry.org This reaction proceeds through a cascade of coupling and decarboxylation. organic-chemistry.org The proposed mechanism involves the oxidative addition of the aryl halide to a copper complex, followed by coupling with the malonate and subsequent decarboxylation to yield the α-aryl ester. organic-chemistry.org This method demonstrates excellent functional group tolerance and is scalable. organic-chemistry.org

Scalability and Robustness of this compound Synthesis Protocols

The scalability and robustness of synthetic protocols for this compound are critical considerations for its practical application in larger-scale chemical manufacturing. The high reactivity of its precursor, 1,3-dimethoxybenzene, presents significant challenges, particularly concerning selectivity and the formation of byproducts. Traditional batch processes often struggle to control the reaction, leading to mixtures of mono- and di-iodinated products. In contrast, modern continuous flow technologies, such as microflow systems, offer enhanced control and improved outcomes for this sensitive transformation.

Microflow Systems for Controlled Iodination of Highly Reactive Aromatic Compounds

Microflow systems, or microreactors, have emerged as a powerful tool for managing highly exothermic and fast reactions, such as the iodination of activated aromatic rings. beilstein-journals.org These systems utilize channels with micrometer-scale dimensions, which provide significant advantages over conventional batch reactors, including superior heat and mass transfer, precise control over residence time, and rapid mixing. elveflow.comelectrochem.orgmdpi.com

For the synthesis of this compound from the highly reactive precursor 1,3-dimethoxybenzene, microflow systems offer a solution to the common problem of over-iodination. researchgate.net The reaction involves an electrophilic substitution where the nitronium ion (NO₂⁺) attacks the aromatic ring. beilstein-journals.org In a typical setup, a solution of an iodine cation (I⁺), electrochemically generated from I₂, is mixed with a solution of the aromatic compound. researchgate.netrsc.org The extremely fast and efficient mixing (micromixing) within a T-shaped micromixer ensures that the aromatic compound encounters the iodinating agent in a highly controlled, stoichiometric manner. researchgate.netkyoto-u.ac.jp This rapid 1:1 mixing prevents localized areas of high iodinating agent concentration, which in batch reactors leads to the formation of significant amounts of the diiodo byproduct. researchgate.net

Research has demonstrated the dramatic improvement in selectivity using this approach. By employing a microflow system, the yield of the desired mono-iodinated product, this compound, can be significantly increased compared to traditional methods. researchgate.net The precise control of short-lived reactive species is another key advantage, as unstable intermediates can be generated and used in a subsequent reaction step before they have a chance to decompose. kyoto-u.ac.jprsc.org

Table 1: Comparison of Iodination Methods for Highly Reactive Aromatic Compounds

| Feature | Microflow System | Macrobatch Reactor |

|---|---|---|

| Mixing | Extremely fast and efficient (micromixing) | Slow, potential for localized concentration gradients |

| Selectivity Control | High; minimizes disguised chemical selectivity kyoto-u.ac.jp | Low; prone to competitive consecutive reactions kyoto-u.ac.jp |

| Primary Product | High yield of mono-iodinated product (e.g., 85%) researchgate.net | Significant formation of diiodo compounds (mono-iodination yield as low as 38%) researchgate.net |

| Heat Transfer | Excellent, due to high surface-to-volume ratio electrochem.orgmdpi.com | Less efficient, potential for thermal runaway |

| Residence Time | Precisely controllable electrochem.orgrsc.org | Variable, less precise control |

Macrobatch Reactor Considerations for Diiodo Compound Formation

In conventional macrobatch reactors, the synthesis of this compound is plagued by issues of selectivity. The core problem lies in what is known as "disguised chemical selectivity" for competitive consecutive reactions. kyoto-u.ac.jp When an iodinating agent is added to a batch reactor containing the highly activated 1,3-dimethoxybenzene, the initial, desired mono-iodination reaction is very fast.

This lack of control in macrobatch systems results in lower yields of the target molecule and necessitates complex and costly purification steps to separate the desired mono-iodinated product from the di-iodinated byproducts and unreacted starting material. Research comparing the methods shows that the yield of the mono-iodinated product in a macrobatch reactor can be as low as 38%, with the remainder being largely di-iodinated species. researchgate.net While some batch protocols under specific, harsh conditions (e.g., 120°C for 12 hours in a sealed vessel) report high yields, these conditions are not always practical or scalable and present their own safety and energy consumption challenges. google.com The inherent limitations in mixing and heat transfer make macrobatch reactors a less robust and scalable option for the selective synthesis of this compound from highly reactive precursors. researchgate.netkyoto-u.ac.jp

Table 2: Product Distribution in Iodination of 1,3-Dimethoxybenzene

| Reactor Type | Key Parameter | This compound Yield | Diiodo Byproduct Formation | Reference |

|---|---|---|---|---|

| Macrobatch Reactor | Slow Mixing | 38% | Significant | researchgate.net |

| Microflow System | Fast Micromixing | 85% | Minimized | researchgate.net |

Mechanistic Investigations of Reactions Involving 2,4 Dimethoxyiodobenzene

Pathways in Decarboxylative Oxidative Cross-Couplings

Decarboxylative cross-coupling reactions serve as a powerful method in organic synthesis, utilizing readily available carboxylic acids to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net These reactions offer an alternative to traditional cross-coupling methods that often require the use of organometallic reagents. researchgate.net The general scheme involves the reaction of a carboxylic acid with an organic halide in the presence of a metal catalyst, a base, and an oxidant, leading to the formation of a new bond with the concurrent loss of carbon dioxide. wikipedia.org A key advantage of this approach is the use of relatively inexpensive and stable carboxylic acids. wikipedia.org

While many decarboxylative halogenations proceed through radical pathways, non-radical mechanisms have also been proposed and investigated. gre.ac.uknih.gov In certain systems, evidence points towards an electrophilic mechanism. For instance, the observation that a radical scavenger did not inhibit a particular reaction supports an electrophilic pathway. nih.gov

In the context of copper-catalyzed decarboxylative halogenation of (hetero)aryl carboxylic acids, a proposed mechanism involves a ligand-to-metal charge transfer (LMCT). nih.govosti.gov This process is initiated by the formation of a Cu(II) carboxylate complex, which upon photoexcitation, undergoes intramolecular charge transfer from the carboxylate ligand to the copper center. nih.gov This leads to the formation of an aryl radical that can then participate in divergent pathways, including atom transfer to furnish bromo- or iodoarenes. nih.govosti.gov

Decarboxylative cross-coupling reactions can be catalyzed by various transition metals, with palladium and copper being prominent examples. wikipedia.org

Palladium-catalyzed systems: In some palladium-catalyzed decarboxylative cross-couplings, the initial and rate-determining step is the decarboxylation itself. The ipso-carbon of the arene ring is thought to coordinate to the palladium center, followed by the expulsion of carbon dioxide to form an aryl-palladium intermediate. wikipedia.org For heteroaromatic acids, the proposed mechanism involves the initial oxidative addition of an aryl halide to form an aryl-palladium intermediate, followed by electrophilic palladation of the heteroatom. wikipedia.org

Copper-catalyzed systems: The first reported decarboxylative cross-coupling was an Ullmann reaction, which utilized copper. wikipedia.org In some copper-mediated decarboxylative couplings, visible light-induced LMCT initiates a radical decarboxylation process, which then leads to the oxidative cross-coupling reaction. researchgate.net

Bimetallic systems: Some reactions employ a bimetallic system, such as palladium and copper. In one proposed mechanism for biaryl synthesis, the decarboxylation step occurs between a substituted benzoic acid and a copper halide to form an aryl-copper species. Concurrently, a palladium(0) catalyst undergoes oxidative addition with an aryl halide. The aryl-copper species then undergoes transmetalation with the palladium complex. wikipedia.org

The choice of catalyst and reaction conditions can significantly influence the reaction pathway and product selectivity.

Role of 2,4-Dimethoxyiodobenzene in Hydride Transfer Mechanisms

This compound has been utilized as an aryl halide partner in palladium-catalyzed alkyne hydroarylation reactions. acs.org In these reactions, appropriately positioned imidazolidine (B613845) and benzimidazoline derivatives can act as hydride donors. acs.org The reaction between an alkynyl imidazolidine and an aryl halide, such as this compound, in the presence of a palladium catalyst, leads to the formation of hydroarylation products. acs.org The reaction is proposed to proceed through the regio- and stereoselective carbometallation of the alkyne upon treatment with the aryl halide and a Pd(0) catalyst. The resulting (alkenyl)Pd(II) intermediate is then intercepted by a formal 1,5-hydride shift from the imidazolidine. acs.org

The reaction conditions for these hydroarylations have been optimized, with various palladium sources, ligands, and solvents showing varying degrees of effectiveness. acs.org Notably, the reaction can be successful even under ligand-free conditions using Pd(OAc)2 as the catalyst. acs.org A palladium catalyst is essential for the reaction to occur, and the imidazolidine moiety is also crucial for the transformation. acs.org

Deuterium (B1214612) labeling studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the source of hydride in a reaction. nih.gov In the context of the palladium-catalyzed alkyne hydroarylation mentioned above, a deuterium labeling study was conducted to confirm that the imidazolidine acts as the hydride source. acs.org When a deuterated alkynyl imidazolidine was reacted with iodobenzene (B50100) in the presence of a palladium catalyst, the deuterium was transferred to the vinylic position of the hydroarylation product. acs.org This result is consistent with an initial syn-carbopalladation of the alkyne followed by an intramolecular 1,5-hydride transfer from the imidazolidine. acs.org

Further labeling studies have shown that exposure of a deuterated imidazolidine to a palladium catalyst resulted in almost complete transfer of deuterium to the aryl position, confirming the imidazolidine as the hydride source in a reductive dehalogenation process. acs.org

Reaction Kinetics and Selectivity in Palladium-Mediated Processes

The kinetics and selectivity of palladium-mediated processes are influenced by various factors, including the choice of catalyst, ligands, solvent, and reaction temperature. acs.orgresearchgate.net

In palladium-catalyzed arene alkenylation, for example, the selectivity for styrene (B11656) production over vinyl ester formation can be enhanced under specific conditions. acs.org The reaction temperature is a critical parameter; while lower temperatures are possible, they are often very slow, and higher temperatures can lead to the formation of byproducts due to the decomposition of the oxidant. acs.org

In the palladium-catalyzed hydroarylation of alkynes with this compound, high regio- and stereoselectivity have been observed. acs.orgnih.gov The reaction typically proceeds with syn-addition, and in the case of terminal alkynes, often favors the formation of branched-type olefins. core.ac.uk The presence of a directing group on the alkyne can influence the regioselectivity of the arylation. core.ac.uk

Table 1: Investigated Conditions for Palladium-Catalyzed Alkyne Hydroarylation acs.org

| Entry | Palladium Source | Ligand | Solvent | Base | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | Toluene | Et₃N | 75 |

| 2 | Pd(OAc)₂ | PPh₃ | Toluene | Et₃N | 80 |

| 3 | Pd(OAc)₂ | - | Toluene | Et₃N | 65 |

| 4 | Pd(PPh₃)₄ | - | DMF | Et₃N | 70 |

| 5 | Pd(PPh₃)₄ | - | 1,4-Dioxane (B91453) | Et₃N | 68 |

| 6 | Pd(PPh₃)₄ | - | DCE | Et₃N | No Reaction |

| 7 | Pd(OAc)₂ | - | DMF | Et₃N | 72 |

| 8 | Pd(OAc)₂ | - | 1,4-Dioxane | Et₃N | 71 |

| 9 | Pd(PPh₃)₄ | - | Toluene | - | 45 |

| 15 | Pd(OAc)₂ | - | Toluene | - | 40 |

Reaction conditions: Substrate, this compound, palladium source, ligand (if applicable), base, and solvent at a specified temperature for a certain duration. Yields are for the isolated product.

The data indicates that while various palladium sources and solvents are effective, the absence of a base leads to a significant decrease in yield. acs.org 1,2-dichloroethane (B1671644) (DCE) was found to be an unsuitable solvent for this particular transformation. acs.org

Regio- and Stereoselective Carbometallation Pathways

Carbometallation reactions, which involve the addition of an organometallic reagent across a carbon-carbon multiple bond, are powerful tools in organic synthesis. The regioselectivity and stereoselectivity of these reactions are crucial for controlling the formation of specific isomers. masterorganicchemistry.commdpi.com In the context of reactions involving this compound, the substitution pattern of the aryl iodide can direct the outcome of the reaction.

For instance, in palladium-catalyzed Heck-isomerization reactions with allyl alcohol, the arylation can occur at two different positions of the allyl group, leading to the formation of α- and β-aryl propanals. semanticscholar.org The reaction of aryl halides with allyl alcohol under Heck conditions predominantly yields the β-arylation product. semanticscholar.org This regioselectivity is attributed to the pathway of the Heck reaction, which involves the insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination. semanticscholar.org The preference for the β-isomer is a common feature of these reactions, with observed β/α product ratios ranging from 6:1 to 20:1. semanticscholar.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key aspect of these reactions. masterorganicchemistry.comyoutube.com For example, in a three-component Heck-isomerization-Wittig sequence, the final Wittig olefination step produces (E/Z)-isomers with ratios typically ranging from 5:1 to 10:1. semanticscholar.org The specific stereochemical outcome is influenced by the reaction mechanism and the structure of the starting materials. masterorganicchemistry.com It is important to note that while some reactions are highly selective, others may be "stereospecific," meaning that stereoisomeric starting materials yield products that are also stereoisomers of each other. youtube.com

Influence of Ligands and Solvents on Reaction Efficiency

The efficiency and outcome of metal-catalyzed reactions involving this compound are profoundly influenced by the choice of ligands and solvents. rsc.org Ligands, which coordinate to the metal center, can modulate the catalyst's reactivity, stability, and selectivity through steric and electronic effects. scholaris.ca Solvents, on the other hand, can impact reaction rates and selectivity by interacting with the catalyst, substrates, and products. rsc.org

In palladium-catalyzed hydroarylation reactions, a variety of palladium sources, ligands, and solvents have been shown to be effective to different extents. acs.org For instance, combinations of palladium(II) acetate (B1210297) (Pd(OAc)₂) with ligands like diphenylphosphinoferrocene (B1173518) (dppf) in solvents such as 1,4-dioxane have proven successful. acs.org Notably, the reaction can also proceed under ligand-free conditions using Pd(OAc)₂ as the catalyst. acs.org The presence of a base, such as triethylamine (B128534) (Et₃N), is often crucial, as its omission can lead to sluggish transformations and lower yields. acs.org

The interplay between ligands and solvents is complex and crucial for optimizing reaction conditions. For example, in some gold-catalyzed reactions, the effect of the ligand on the reaction rate is more pronounced in less polar, non-coordinating solvents. beilstein-journals.org In polar protic solvents like methanol (B129727), the influence of the ligand may be diminished. beilstein-journals.org

Impact of Electron-Rich and Electron-Deficient Aryl Iodides on Reaction Outcomes

The electronic properties of the aryl iodide substrate, specifically whether it is electron-rich or electron-deficient, play a significant role in determining the course and efficiency of many reactions. This compound, being an electron-rich aryl iodide, often exhibits different reactivity compared to its electron-deficient counterparts.

In palladium-catalyzed hydroarylation reactions, both electron-rich and electron-deficient aryl iodides have been shown to be suitable reaction partners. acs.org This indicates the versatility of the catalytic system in accommodating a range of electronic demands. Similarly, in a three-component Heck-isomerization-Wittig sequence, aryl iodides with both electron-withdrawing and electron-donating groups can be used effectively. semanticscholar.org

However, in some transformations, the electronic nature of the aryl iodide can have a more pronounced effect. For instance, in certain copper-catalyzed cross-coupling reactions, the reaction time can be dependent on the efficiency of the initial iodination step, which is influenced by the electronic properties of the arene. nih.gov In the context of iodine(III)-catalyzed C-H amination of arenes, the amination products of electron-deficient arenes are sometimes obtained in lower yields compared to other arenes. rsc.org

The mechanism of oxidative addition, a key step in many cross-coupling reactions, can also be influenced by the electronic nature of the aryl iodide. While different Hammett ρ values have been observed for nickel-based oxidative addition reactions depending on the mechanism, a larger ρ value of 4 was noted for the oxidative addition of nickel by single-electron transfer (SET) to aryl iodides. researchgate.net This suggests a greater sensitivity to electronic effects in such pathways.

Applications of 2,4 Dimethoxyiodobenzene in Complex Organic Synthesis

Precursor in Cross-Coupling Reactions

As an electron-rich aryl iodide, 2,4-dimethoxyiodobenzene is an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, natural products, and advanced materials.

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, traditionally couples an organohalide with an organoboron compound. A significant advancement in this area is the development of decarboxylative coupling, which allows readily available carboxylic acids to be used as starting materials in place of organohalides. manchester.ac.ukrsc.org In this process, the carboxylic acid is converted in situ into an aryl iodide, which then participates in the palladium-catalyzed coupling.

This transformation is often achieved in a one-pot protocol involving three main steps:

Decarboxylative Halogenation: The aromatic carboxylic acid is treated with a halogen source, such as molecular iodine (I₂), which acts as both a decarboxylation mediator and a terminal oxidant. manchester.ac.uknih.govfigshare.com This step generates the corresponding aryl iodide, for instance, converting 2,4-dimethoxybenzoic acid into this compound.

Quenching: Any excess halogen is neutralized. manchester.ac.uk

Coupling: The resulting aryl iodide is coupled with a boronic acid under standard palladium-catalyzed Suzuki-Miyaura conditions. manchester.ac.uknih.govfigshare.com

This methodology has expanded the scope of the Suzuki reaction, enabling the use of non-ortho-substituted benzoic acids, which were previously challenging substrates. manchester.ac.ukrsc.org The process benefits from low catalyst loadings and avoids the need for stoichiometric amounts of transition metal salt oxidants. manchester.ac.uk

Table 1: Examples of Decarboxylative Suzuki-Miyaura Coupling

| Carboxylic Acid | Boronic Acid | Catalyst System | Product |

| 4-Methoxybenzoic acid | Phenylboronic acid | I₂ / K₃PO₄ then Pd-catalyst | 4-Methoxybiphenyl |

| 2-Naphthoic acid | 4-Methylphenylboronic acid | I₂ / K₃PO₄ then Pd-catalyst | 2-(p-tolyl)naphthalene |

| Thiophene-2-carboxylic acid | (E)-Styrylboronic acid | I₂ / K₃PO₄ then Pd-catalyst | (E)-2-styrylthiophene |

This table illustrates the general transformation where aryl iodides, analogous in reactivity to this compound, are generated in situ from carboxylic acids and subsequently coupled.

Beyond the Suzuki reaction, aryl iodides like this compound are key components in oxidative cross-coupling reactions. These advanced methods involve the direct functionalization of C-H bonds, offering a more atom-economical approach to synthesis by avoiding the need for pre-functionalized starting materials. frontiersin.orgresearchgate.net

In a typical palladium-catalyzed oxidative C-H/C-H cross-coupling, two different arenes are coupled directly. researchgate.net The catalytic cycle often involves the sequential C-H activation of both aromatic partners by a palladium catalyst. researchgate.net An oxidant is required to regenerate the active Pd(II) catalyst at the end of the cycle. researchgate.net While this method directly couples two C-H bonds, related processes can couple an aryl iodide (formed, for example, via decarboxylation) with an unactivated arene through a C-H activation mechanism. Hypervalent iodine reagents, which can be synthesized from this compound, often serve as the necessary oxidants in these transformations. frontiersin.orgrsc.org

The introduction of a nitrile (-CN) group into an aromatic ring is a vital transformation, as nitriles are precursors to many other functional groups, including carboxylic acids, amides, and amines. Palladium-catalyzed cyanation provides a reliable method for converting aryl halides, including electron-rich aryl iodides like this compound, into the corresponding aryl nitriles. google.comorganic-chemistry.org

Modern protocols have focused on replacing toxic cyanide sources like KCN or NaCN with safer alternatives. google.com Potassium ferrocyanide [K₄Fe(CN)₆], a non-toxic, crystalline solid, has emerged as an excellent cyanide source for these reactions. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and can be applied to a wide range of aryl iodides and bromides. google.com

Table 2: Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

| Aryl Halide Type | Cyanide Source | Catalyst | Solvent | Typical Temperature |

| Aryl Iodide | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | Polar Aprotic (e.g., DMAc) | 80-140 °C |

| Aryl Bromide | K₄[Fe(CN)₆] | Pd(dba)₂ / Ligand | Polar Aprotic (e.g., DMAc) | 100-140 °C |

| Aryl Chloride | K₄[Fe(CN)₆] | Cyclopalladated Complex | Polar Aprotic (e.g., NMP) | 120-150 °C |

This table summarizes general conditions applicable to the cyanation of aryl iodides such as this compound.

Role in Hypervalent Iodine Chemistry

Hypervalent iodine compounds are reagents in which the iodine atom formally possesses a higher oxidation state than the -1 found in simple iodides. These reagents are prized for their mild oxidizing properties, stability, and low toxicity, making them powerful tools in organic synthesis. organic-chemistry.orgarkat-usa.org Iodoarenes, particularly electron-rich derivatives like this compound, are the common precursors for the synthesis of these valuable reagents. organic-chemistry.orgdiva-portal.org

Iodoarenes can be oxidized to a variety of stable and useful hypervalent iodine(III) compounds. The specific reagent formed depends on the oxidant and reaction conditions used. arkat-usa.org

Common classes of hypervalent iodine(III) reagents prepared from iodoarenes include:

[Bis(acyloxy)iodo]arenes: These are typically prepared by oxidizing the iodoarene with reagents like peracetic acid or m-chloroperoxybenzoic acid (mCPBA) in the presence of a carboxylic acid. arkat-usa.orgorganic-chemistry.org For example, oxidizing this compound in acetic acid would yield (diacetoxyiodo)-2,4-dimethoxybenzene.

[Hydroxy(tosyloxy)iodo]arenes (HTIBs): Known as Koser's reagent and its derivatives, these are versatile reagents prepared from iodoarenes under mild conditions, often avoiding the need for expensive precursors. organic-chemistry.orgdiva-portal.org

Diaryliodonium Salts: These compounds feature two aryl groups attached to the iodine atom and are excellent arylating agents. diva-portal.org They are synthesized by reacting an iodoarene with another aromatic compound in the presence of a strong oxidant. diva-portal.org

Table 3: Synthesis of Hypervalent Iodine(III) Reagents from Iodoarenes

| Iodoarene (ArI) | Oxidizing System | Reagent Class Formed | General Structure |

| ArI | m-CPBA, Acetic Acid | [Bis(acyloxy)iodo]arene | ArI(OAc)₂ |

| ArI | Oxone, Trifluoroacetic Acid | [Bis(trifluoroacetoxy)iodo]arene | ArI(OCOCF₃)₂ |

| ArI | Sodium Perborate, Acetic Acid | [Bis(acyloxy)iodo]arene | ArI(OAc)₂ |

| ArI | m-CPBA, p-Toluenesulfonic acid | [Hydroxy(tosyloxy)iodo]arene | ArI(OH)OTs |

| ArI + Arene' | m-CPBA, Triflic Acid | Diaryliodonium Salt | [Ar-I-Ar']+ TfO⁻ |

A major advance in hypervalent iodine chemistry is the development of catalytic reactions where the iodoarene is used in sub-stoichiometric amounts. beilstein-journals.org In these systems, the iodoarene (e.g., this compound) acts as a pre-catalyst that is oxidized in situ to the active iodine(III) species by a stoichiometric terminal oxidant, such as mCPBA or Oxone. beilstein-journals.orgcardiff.ac.uk

The catalytic cycle generally proceeds through the following key steps:

Oxidation: The iodoarene (ArI) is oxidized by the terminal oxidant to generate the hypervalent iodine(III) species, ArI(L)₂. beilstein-journals.org

Ligand Exchange: The ligands (L) on the iodine center can be exchanged with the substrate or other nucleophiles present in the reaction mixture. beilstein-journals.org This step is crucial for activating the substrate.

Substrate Functionalization: The activated iodine(III)-substrate complex undergoes the desired transformation, such as cyclization, oxidation, or rearrangement. mdpi.comnih.gov

Reductive Elimination: The product is released, and the iodine(III) is reduced back to the starting iodoarene (ArI), which can then re-enter the catalytic cycle. mdpi.com

This catalytic approach has been successfully applied to a wide range of transformations, including the functionalization of alkenes and C-H bonds, making it a more sustainable and efficient alternative to using stoichiometric amounts of hypervalent iodine reagents. beilstein-journals.orgnih.gov

Applications in Oxidative Transformations

This compound, as an electron-rich aryl iodide, is a valuable precursor for generating hypervalent iodine reagents. These reagents are known for their applications in a variety of oxidative transformations, offering mild and selective alternatives to traditional metal-based oxidants. The presence of the iodine atom allows for its conversion into higher oxidation states (I(III) or I(V)), which are the active species in these transformations.

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis for streamlining the construction of complex molecules. clockss.org Hypervalent iodine reagents, often generated in situ from aryl iodides like this compound, play a crucial role in these strategies.

One notable strategy involves an oxidation-induced, para-selective C-H bond functionalization of iodobenzenes to synthesize asymmetric diaryl ethers. researchgate.net This approach highlights the potential for remote C-H functionalization, a significant challenge in organic synthesis. researchgate.net Another versatile method enables the site-selective C-H functionalization of arenes and heteroarenes through the transient generation of reactive, non-symmetric iodanes from a stable precursor like PhI(OAc)₂ and various anions (e.g., Cl⁻, Br⁻, OTs⁻). mdpi.com This in situ activation strategy allows for the selective halogenation and pseudohalogenation of medicinally relevant molecules under mild conditions. mdpi.com The electron-donating methoxy (B1213986) groups in this compound would activate the aromatic ring, making it a suitable substrate for such electrophilic functionalization reactions.

| Strategy | Description | Potential Product | Ref. |

| Oxidation-Induced C-H Functionalization | A method for the para-selective C-H functionalization of iodobenzenes. | Asymmetric diaryl ethers | researchgate.net |

| Transient Iodane Generation | In situ generation of non-symmetric iodanes from PhI(OAc)₂ and anions for site-selective C-H functionalization of arenes. | Aryl chlorides, bromides, tosylates | mdpi.com |

Stereoselective Transformations

Chiral hypervalent iodine reagents are increasingly employed in enantioselective oxidative transformations. These reagents, accessible from prochiral aryl iodides, can induce asymmetry in a wide range of reactions. A key application is the stereoselective oxidative rearrangement of 1,1-disubstituted alkenes to afford enantioenriched α-arylated ketones without the use of transition metals. dntb.gov.ua In such reactions, a chiral iodine(III) reagent, often featuring a lactate-derived backbone, is used to deliver an aryl group intramolecularly to a double bond, with the stereochemical outcome controlled by the chiral ligand on the iodine center. dntb.gov.ua Aryl iodides like this compound can serve as precursors to the hypervalent iodine reagents that perform these stereoselective transformations.

Synthetic Utility in Multi-Component and Cascade Reactions

The reactivity of the carbon-iodine bond in this compound makes it a valuable component in multi-component and cascade reactions, which allow for the construction of complex molecular architectures in a single operation. These processes are highly efficient, minimizing waste and purification steps.

Annulation Reactions

Annulation reactions involving aryl iodides are powerful methods for building cyclic and polycyclic systems. Palladium catalysis is frequently used to facilitate these transformations. For instance, a norbornene-mediated palladium-catalyzed tandem sequence involving aryl iodides can be used to synthesize highly substituted six- and seven-membered ring annulated indoles. nih.gov In this process, both an alkyl-aryl bond and a heteroaryl-aryl bond are formed in one pot. nih.gov

Furthermore, hypervalent iodine reagents, which can be derived from this compound, can facilitate annulation processes. Phenyliodine(III) diacetate (PIDA), for example, has been shown to significantly promote [3+3] annulation reactions for the synthesis of α-carboline derivatives. researchgate.net The utility of aryl iodides is also demonstrated in palladium-catalyzed iodine-mediated electrophilic annulation of 2-(1-alkynyl)biphenyls with disulfides. jst.go.jp

Synthesis of Nitrogen Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. clockss.orgijnrd.org Aryl iodides are key building blocks in their synthesis, often via palladium-catalyzed cascade reactions. A notable example is the synthesis of 2-alkoxyquinolines from N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides and primary alcohols. nih.gov This palladium-driven cascade reaction proceeds under mild conditions to assemble the quinoline (B57606) core de novo. nih.gov

Iodine-based reagents also play a direct role in the synthesis of nitrogen heterocycles. Molecular iodine can catalyze the three-component synthesis of imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an alkyne under aqueous conditions. mdpi.com Additionally, N-iodosuccinimide (NIS) is effective for the intramolecular cyclization of 2-alkenylanilines and 2-alkynylanilines to yield quinolines and indoles, respectively. clockss.org

| Reaction Type | Reactants | Product | Catalyst/Reagent | Ref. |

| Cascade Annulation | N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, Alcohols | 2-Alkoxyquinolines | Palladium | nih.gov |

| Multi-component Reaction | 2-Aminopyridine, Aldehyde, Alkyne | Imidazo[1,2-a]pyridines | Iodine | mdpi.com |

| Intramolecular Cyclization | 2-Alkynylanilines | Indoles | N-Iodosuccinimide (NIS) | clockss.org |

Derivatization for Functional Material Design

The carbon-iodine bond of this compound provides a reactive handle for derivatization, enabling its incorporation into functional materials such as polymers and liquid crystals. The ability to transform the iodo-group through cross-coupling reactions or by converting it into other functional groups is key to this application.

For example, iodo-functionalized monomers can be polymerized to create materials with unique properties. A facile method has been developed for the synthesis of iodine-functionalized hypercrosslinked polymers. rsc.org These materials have shown utility as recyclable heterogeneous catalysts for reactions such as alcohol oxidation. rsc.org The incorporation of an iodinated aromatic core, such as that from this compound, could be used to tune the electronic properties and catalytic activity of such polymers.

In the field of liquid crystals, substituted benzene (B151609) derivatives are fundamental structural units. researchgate.netresearchgate.net While not directly citing this compound, studies have shown that 1,2,4-trisubstituted benzene derivatives can form the core of mesogenic molecules. researchgate.net The iodo-group can be readily converted via reactions like Sonogashira or Suzuki coupling to introduce the long, rigid substituents typically required for liquid crystalline behavior. This synthetic flexibility allows for the systematic design and synthesis of new liquid crystalline materials with tailored properties.

Synthesis of Iodinated Squarylium Cyanine (B1664457) Dyes

One of the notable applications of this compound is in the synthesis of precursors for iodinated squarylium cyanine dyes. These dyes are of interest due to their sharp and intense absorption in the visible and near-infrared regions of the electromagnetic spectrum. The synthesis involves a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.

In a typical synthetic route, this compound is reacted with 4-bromoaniline (B143363) in the presence of a copper catalyst at elevated temperatures. This reaction forms a new carbon-nitrogen bond, resulting in an N-aryl aniline (B41778) derivative. This intermediate is a crucial component for the subsequent construction of the squarylium dye framework. The general reaction is depicted below:

Reaction Scheme: Ullmann Condensation

The resulting diarylamine can then be further elaborated to produce the final squarylium cyanine dye. The incorporation of the 2,4-dimethoxyphenyl group, along with the iodine atom (or its subsequent replacement), allows for fine-tuning of the photophysical properties of the dye.

Introduction of Heavy Atoms for Enhanced Intersystem Crossing

The presence of a heavy atom, such as iodine, in the molecular structure of a dye can significantly influence its photophysical properties. This is due to a phenomenon known as the "heavy atom effect," which promotes a process called intersystem crossing (ISC). Intersystem crossing is a radiationless transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S₁) to an excited triplet state (T₁).

Squarylium dyes, in their unmodified form, generally exhibit high fluorescence quantum yields, meaning they are efficient at emitting light after absorption. However, for applications such as photodynamic therapy, efficient population of the triplet state is desirable, as the triplet state can transfer its energy to molecular oxygen to generate highly reactive singlet oxygen, which is a cytotoxic agent.

The introduction of an iodine atom, facilitated by the use of precursors like this compound, enhances the rate of intersystem crossing. This increased ISC rate competes with fluorescence, leading to a decrease in the fluorescence quantum yield and an increase in the population of the triplet state. Consequently, the efficiency of singlet oxygen generation is enhanced.

The effect of halogenation on the photophysical properties of aniline-based squaraine dyes is illustrated in the table below. A decrease in the fluorescence quantum yield upon introduction of a heavier halogen atom is indicative of an increased rate of intersystem crossing. nih.gov

| Compound | Halogen Substituent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Aniline Squaraine | - | 628 | 656 | 0.22 |

| Chloro-aniline Squaraine | Cl | 632 | 659 | 0.16 |

| Bromo-aniline Squaraine | Br | 635 | 662 | 0.12 |

| Iodo-aniline Squaraine | I | 635 | 663 | 0.05 |

The data clearly shows a trend of decreasing fluorescence quantum yield as the halogen atom becomes heavier, with the iodo-substituted squaraine having the lowest value. This is a direct consequence of the enhanced spin-orbit coupling induced by the heavy iodine atom, which facilitates the spin-forbidden S₁ → T₁ transition. Therefore, the use of this compound in the synthesis of these dyes is a strategic choice to impart them with properties that are desirable for specific photophysical applications.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. niscpr.res.in DFT calculations are instrumental in verifying molecular structures, elucidating reaction pathways, and comparing different mechanistic possibilities for reactions involving 2,4-Dimethoxyiodobenzene. Functionals such as B3LYP are commonly used for these types of investigations on substituted benzene (B151609) derivatives. niscpr.res.innih.gov

Comparison of Mechanisms with Transition-Metal-Catalyzed Processes

DFT calculations serve as a powerful tool for dissecting complex reaction mechanisms. For aromatic compounds, theoretical studies can compare the energetics of different pathways, such as traditional electrophilic aromatic substitution versus transition-metal-catalyzed cycles. For instance, in studies of copper-catalyzed benzene hydroxylation, DFT has been used to map out competing pathways, including an electrophilic aromatic substitution route and a hydrogen atom transfer route, to determine the most favored transformation. nih.gov Similar approaches could be applied to reactions involving this compound to understand how the methoxy (B1213986) and iodo substituents influence the mechanism compared to unsubstituted or differently substituted halobenzenes.

Elucidation of Reaction Pathways and Transition States

A primary application of DFT is the detailed mapping of potential energy surfaces for chemical reactions. This process involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net By identifying the transition state structure, the activation energy barrier for a reaction can be calculated, providing a quantitative measure of the reaction's feasibility. chemrxiv.org For this compound, DFT could be used to model its participation in reactions like cross-coupling or nucleophilic aromatic substitution, identifying the key transition states and intermediates that govern the reaction rate and outcome. researchgate.net

Verification of Molecular Structures and Electronic Properties

DFT calculations are routinely used to predict and verify the geometric and electronic properties of molecules. nih.gov The process begins with a geometry optimization, which finds the lowest energy conformation of the molecule. For dimethoxybenzene derivatives, DFT calculations using functionals like B3LYP have been shown to accurately determine structural parameters. nih.gov Following optimization, various electronic properties can be calculated, including total energy, dipole moment, and the energies of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity. niscpr.res.innih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in In this compound, the electron-donating methoxy groups would be expected to raise the energy of the HOMO, while the electron-withdrawing and polarizable iodine atom would influence the LUMO. Analysis of the distribution of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. ias.ac.in It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. wolfram.comucsb.edu Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show significant negative potential around the oxygen atoms of the two methoxy groups, consistent with their lone pairs of electrons. Conversely, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), is anticipated on the iodine atom along the axis of the C-I bond. This positive region makes the iodine atom a halogen bond donor, an important non-covalent interaction in drug design and materials science. rsc.org

Reactivity Descriptor Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity through a set of descriptors derived from the variation of energy with respect to the number of electrons. mdpi.com These descriptors offer a quantitative scale for reactivity and selectivity.

Global Reactivity Descriptors: These indices describe the reactivity of the molecule as a whole. semanticscholar.org Key global descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A hard molecule has a large HOMO-LUMO gap. nih.gov

Global Softness (S): The reciprocal of hardness; soft molecules are more reactive. semanticscholar.org

Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires additional electronic charge from the environment. mdpi.com

Local Reactivity Descriptors: These descriptors are used to determine site selectivity within a molecule. semanticscholar.org The most common local descriptor is the Fukui function , which indicates the change in electron density at a specific point in the molecule when the total number of electrons changes. scielo.org.mx By analyzing the Fukui function, one can predict the most likely sites for electrophilic, nucleophilic, and radical attacks. mdpi.com For this compound, this analysis would pinpoint which of the aromatic carbons is most susceptible to attack, guided by the combined electronic effects of the iodo and methoxy substituents.

Advanced Spectroscopic Characterization and Elucidation of Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2,4-dimethoxyiodobenzene. ¹H and ¹³C NMR provide fundamental information about the hydrogen and carbon environments within the molecule, while 2D NMR techniques are employed to establish connectivity and resolve complex structures.

The chemical shifts (δ) in ¹H and ¹³C NMR spectra for this compound are dictated by the electronic environment of each nucleus. The electron-donating methoxy (B1213986) groups and the electron-withdrawing, deshielding iodine atom create a distinct pattern of signals on the aromatic ring.

In the ¹H NMR spectrum, the protons on the benzene (B151609) ring appear as distinct signals due to their unique positions relative to the substituents. The two methoxy groups also present as sharp singlets. The ¹³C NMR spectrum shows separate resonances for each carbon atom, including the two methoxy carbons and the six carbons of the aromatic ring, with the carbon atom bonded to the iodine showing a characteristically low-field chemical shift due to the heavy atom effect. rsc.org

Specific assignments for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), are detailed below. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

| Proton Position / Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Methoxy (OCH₃) | 3.80 | Singlet | N/A |

| Methoxy (OCH₃) | 3.85 | Singlet | N/A |

| Aromatic (H) | 6.32 | Doublet of Doublets | 8.6, 2.7 |

| Aromatic (H) | 6.43 | Doublet | 2.6 |

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound Spectrometer Frequency: 100.6 MHz, Solvent: CDCl₃

| Carbon Position / Group | Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (OCH₃) | 55.5 |

| Methoxy (OCH₃) | 56.3 |

| C-I | 74.8 |

| Aromatic (CH) | 99.3 |

| Aromatic (CH) | 107.0 |

| Aromatic (CH) | 139.2 |

| Aromatic (C-O) | 158.9 |

NMR spectroscopy, including 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is pivotal for elucidating the structures of reaction intermediates and final products derived from this compound. dlsu.edu.ph These methods allow chemists to piece together molecular structures by identifying proton-proton couplings (COSY) and one-bond (HSQC) or multiple-bond (HMBC) correlations between carbon and proton nuclei. dlsu.edu.ph

For instance, in palladium-catalyzed cross-coupling reactions where this compound might be used as a substrate, NMR is used to confirm the substitution of the iodine atom and the formation of a new carbon-carbon or carbon-heteroatom bond. The disappearance of the characteristic aromatic proton pattern of the starting material and the appearance of new signals corresponding to the coupled moiety provide clear evidence of the reaction's success.

While this compound itself is achiral, it can be a precursor in the synthesis of chiral molecules. Determining the enantiomeric excess (ee) of such products is crucial in asymmetric synthesis. nih.gov NMR spectroscopy offers several methods for this analysis. researchgate.net

One common approach involves the use of chiral derivatizing agents (CDAs). nih.gov The chiral product is reacted with a CDA to form a pair of diastereomers. These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for the integration of their respective signals to quantify the enantiomeric excess. nih.gov

Alternatively, chiral solvating agents (CSAs) can be used. semanticscholar.org These agents form transient, non-covalent diastereomeric complexes with the enantiomers in solution. This interaction creates a different magnetic environment for each enantiomer, leading to the separation of their signals in the NMR spectrum, which can then be integrated to determine the ee. semanticscholar.orgscispace.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum shows a prominent molecular ion peak ([M]⁺). rsc.org

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can confirm the elemental formula of this compound and its reaction products. This precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions, providing unambiguous identification. rsc.orgrsc.org

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Ionization Method | m/z Value | Observation |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 264.00 | Molecular Ion [M]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Key expected absorptions include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic, from OCH₃): Found just below 3000 cm⁻¹.

C=C stretching (aromatic ring): A series of peaks in the 1450-1600 cm⁻¹ region.

C-O stretching (aryl ether): Strong, characteristic bands typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-I stretching: This vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.

These characteristic peaks provide a spectroscopic fingerprint for the molecule, useful for confirming its identity and for monitoring reactions where these functional groups are modified.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide unambiguous data on its molecular structure. mdpi.com

The analysis would yield precise measurements of:

Bond lengths: e.g., the exact lengths of the C-I, C-O, and aromatic C-C bonds.

Bond angles: The angles between atoms, defining the geometry of the benzene ring and the orientation of the substituents.

Torsion angles: Describing the conformation of the methoxy groups relative to the plane of the aromatic ring.

Crystal packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy molecular orbital (a π* orbital). The wavelength and intensity of this absorption are characteristic of the molecule's structure, particularly its conjugated system.

The UV-Vis spectrum of this compound is primarily determined by the benzene chromophore, modified by the presence of two methoxy (-OCH₃) groups and an iodine (-I) atom. In general, substituted benzenes exhibit characteristic absorption bands in the UV region. For benzene itself, the primary absorption bands are observed around 184 nm, 204 nm, and a weaker, vibrationally-structured band around 254 nm.

The substituents on the benzene ring in this compound cause significant shifts in these absorption bands, typically towards longer wavelengths (a bathochromic or red shift).

Methoxy Groups (-OCH₃): As auxochromes, the methoxy groups possess non-bonding electrons on the oxygen atom that can be delocalized into the benzene ring's π system. This extended conjugation reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

Iodine Atom (-I): The iodine atom also influences the spectrum. While it is an electron-withdrawing group by induction, it can also contribute to resonance and has a pronounced "heavy-atom effect." This can increase the probability of certain electronic transitions and may lead to a further bathochromic shift.

| Compound | λmax (nm) | Reference |

| 1,2-Dimethoxybenzene (B1683551) | 274 | d-nb.info |

| 1,3-Dimethoxybenzene (B93181) | 273 | d-nb.info |

| 1,4-Dimethoxybenzene | 287 | d-nb.info |

| This compound | Est. 275-290 |

This table is interactive and can be sorted by clicking on the column headers.

Note: The λmax for this compound is an estimate based on the values of related isomers and known spectroscopic shifts.

These photophysical properties are essential for applications in photochemistry, where the molecule's ability to absorb light at specific wavelengths can be used to initiate chemical reactions.

Application of Advanced Spectroscopic Techniques in Reaction Monitoring

Monitoring the progress of chemical reactions in real-time is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. This compound is a common reactant in various coupling reactions, and advanced spectroscopic techniques can provide invaluable insights into its chemical transformations.

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:

FTIR Spectroscopy: In-situ FTIR spectroscopy can track a reaction by monitoring changes in the vibrational frequencies of the bonds within the reacting molecules. For a reaction involving this compound, one could monitor the disappearance of the characteristic C-I (carbon-iodine) stretching vibration, which typically appears in the far-infrared region. Simultaneously, the appearance of new bands corresponding to the product's functional groups can be observed. This allows for the real-time measurement of reactant consumption and product formation, providing kinetic data. researchgate.net

Raman Spectroscopy: In-situ Raman spectroscopy is another powerful vibrational technique that is particularly well-suited for monitoring reactions in the solid state or in solution. irb.hrresearchgate.net It is highly sensitive to changes in the polarizability of molecules. In a Suzuki-Miyaura coupling reaction, for example, where this compound is coupled with a boronic acid, Raman spectroscopy could track the decrease in the intensity of bands associated with the C-I bond and the emergence of new bands characteristic of the biaryl product's C-C bond and skeletal vibrations. irb.hrresearchgate.net

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information about molecules in solution. azom.com By placing an NMR tube directly in the spectrometer and initiating the reaction within it (or by using a flow-NMR setup), chemists can observe the reaction as it happens. beilstein-journals.org

For a reaction involving this compound, ¹H NMR could be used to:

Track Reactant and Product: Monitor the decrease in the signal intensity of the aromatic protons of this compound and the corresponding increase in the signals for the protons of the product molecule.

Identify Intermediates: Detect and characterize transient species. In a palladium-catalyzed coupling reaction, for instance, it might be possible to observe the formation of organopalladium intermediates. These intermediates would have unique proton and carbon chemical shifts, providing direct evidence for the proposed catalytic cycle.

The table below outlines how these techniques could be applied to monitor a hypothetical Suzuki coupling reaction of this compound.

| Spectroscopic Technique | Information Gained | Key Spectral Changes to Monitor |

| In-situ FTIR | Reaction kinetics, reactant consumption, product formation. | Disappearance of C-I stretching vibration; Appearance of new aromatic C-H bending modes or other product-specific vibrations. |

| In-situ Raman | Reaction progress, structural changes, catalyst state. | Decrease in C-I band intensity; Emergence of new C-C stretching bands from the newly formed biaryl bond. |

| In-situ NMR | Detailed structural elucidation of all species, identification of intermediates, quantitative analysis of reaction mixture. | Shift in aromatic proton signals from reactant to product; Possible observation of signals from transient Pd-Aryl intermediates. |

This table is interactive and can be sorted by clicking on the column headers.

By combining the data from these advanced spectroscopic methods, a comprehensive picture of the reaction pathway can be constructed, leading to a deeper understanding of the mechanism and facilitating the development of more efficient and selective synthetic methods.

常见问题

Q. What are the established synthetic routes for preparing 2,4-dimethoxyiodobenzene, and how do reaction conditions influence yield?

this compound is typically synthesized via iodination of 1,3-dimethoxybenzene using iodine (I₂) under copper catalysis. For example, iodination proceeds rapidly (1 hour, 90% conversion) when 1,3-dimethoxybenzene reacts with I₂ in the presence of CuI and 1,10-phenanthroline in 1,4-dioxane . However, yields vary significantly depending on the iodination efficiency and residual iodine content. In electrocatalytic C–N coupling reactions, this compound achieved a 55% yield as a hypervalent iodine intermediate, outperforming analogs like 4-iodoanisole (33%) or iodobenzene (22%) .

Q. How is the structure of this compound validated in synthetic workflows?

Structural characterization relies on NMR spectroscopy and mass spectrometry. For example, ¹H NMR of the isomeric 3,5-dimethoxyiodobenzene (δ 6.89 ppm for aromatic protons, δ 3.79 ppm for methoxy groups) provides a reference for distinguishing substituent positions . The molecular formula (C₈H₉IO₂) and exact mass (264.06 g/mol) are confirmed via high-resolution mass spectrometry .

Advanced Research Questions

Q. What factors inhibit copper-catalyzed cross-couplings involving this compound, and how can these be mitigated?

Residual iodine in reaction mixtures oxidizes active Cu(I) to inactive Cu(II), stalling catalysis. For instance, adding 0.5 equiv of I₂ completely inhibits coupling between 1,3-dimethoxybenzene and 3,5-difluoronitrobenzene . To restore activity, LiI is added to stabilize Cu(I), though this slows reaction rates. Optimal protocols use a 1:1.5–1:3 substrate ratio and pyridine as an additive to sequester iodine .